molecular formula C18H20N2OS B5698617 2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol

2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol

Cat. No. B5698617
M. Wt: 312.4 g/mol
InChI Key: HLHBICLVLHZTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiosemicarbazone family and has been shown to exhibit promising activity against various diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Mechanism of Action

The mechanism of action of 2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as topoisomerase II, carbonic anhydrase, and acetylcholinesterase. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, it has been shown to modulate various signaling pathways such as MAPK/ERK and PI3K/Akt.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce inflammation and oxidative stress. Furthermore, it has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol in lab experiments include its potent activity against various diseases, its relatively easy synthesis method, and its low toxicity. However, its limitations include its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its activity and specificity.

Future Directions

For research include optimizing its synthesis method, understanding its mechanism of action, evaluating its potential therapeutic applications in vivo, and exploring its potential applications in other fields.

Synthesis Methods

The synthesis method of 2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol involves a multi-step process. The first step involves the reaction of 4-benzylpiperazine with carbon disulfide to form 4-benzylpiperazine-1-carbodithioic acid. The second step involves the reaction of 4-benzylpiperazine-1-carbodithioic acid with 2-hydroxyacetophenone to form this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit neuroprotective activity against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to exhibit antimicrobial activity against various infectious diseases such as tuberculosis and malaria.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(2-hydroxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c21-17-9-5-4-8-16(17)18(22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9,21H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBICLVLHZTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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